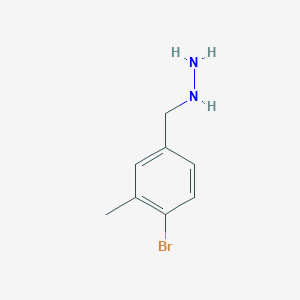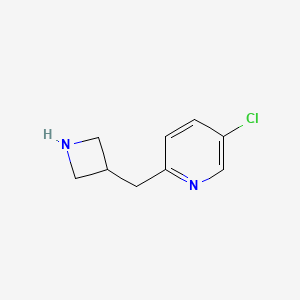
(4-Bromo-3-methylbenzyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-methylbenzyl)hydrazine is an organic compound with the molecular formula C8H11BrN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (4-bromo-3-methylbenzyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-methylbenzyl)hydrazine typically involves the reaction of (4-Bromo-3-methylbenzyl) chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
(4-Bromo-3-methylbenzyl) chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-3-methylbenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form amines or other reduced nitrogen species.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Formation of azines or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(4-Bromo-3-methylbenzyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylbenzyl)hydrazine involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of key biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular signaling and metabolic pathways.
Comparison with Similar Compounds
- (4-Bromo-3-methylphenyl)hydrazine
- (4-Bromo-3-methylbenzyl)amine
- (4-Bromo-3-methylbenzyl)alcohol
Comparison:
- (4-Bromo-3-methylphenyl)hydrazine: Similar in structure but lacks the benzyl group, which may affect its reactivity and biological activity.
- (4-Bromo-3-methylbenzyl)amine: Contains an amine group instead of a hydrazine group, leading to different chemical properties and reactivity.
- (4-Bromo-3-methylbenzyl)alcohol: Contains a hydroxyl group, making it more polar and potentially more reactive in certain chemical reactions.
(4-Bromo-3-methylbenzyl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
(4-bromo-3-methylphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11BrN2/c1-6-4-7(5-11-10)2-3-8(6)9/h2-4,11H,5,10H2,1H3 |
InChI Key |
AISGCMHVEGNGSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















